N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide (CAS 1797757-17-5) is a synthetic small molecule featuring a 1,2,4-oxadiazole core, a cyclopropyl substituent, and a 3,4-dimethoxybenzamide moiety. The 1,2,4-oxadiazole ring is a well-established pharmacophore in kinase inhibitor and GPCR modulator design, while the 3,4-dimethoxybenzamide fragment contributes to hydrogen-bonding interactions with target proteins.

Molecular Formula C21H21N3O4
Molecular Weight 379.416
CAS No. 1797757-17-5
Cat. No. B2426348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide
CAS1797757-17-5
Molecular FormulaC21H21N3O4
Molecular Weight379.416
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4)OC
InChIInChI=1S/C21H21N3O4/c1-26-17-10-9-15(11-18(17)27-2)21(25)22-16-6-4-3-5-14(16)12-19-23-20(24-28-19)13-7-8-13/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,22,25)
InChIKeyKCMHREWHGMJTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide (CAS 1797757-17-5): A Structurally Differentiated 1,2,4-Oxadiazole-Benzamide Hybrid for Focused Kinase and GPCR Screening Libraries


N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide (CAS 1797757-17-5) is a synthetic small molecule featuring a 1,2,4-oxadiazole core, a cyclopropyl substituent, and a 3,4-dimethoxybenzamide moiety . The 1,2,4-oxadiazole ring is a well-established pharmacophore in kinase inhibitor and GPCR modulator design, while the 3,4-dimethoxybenzamide fragment contributes to hydrogen-bonding interactions with target proteins [1]. This compound belongs to a broader class of oxadiazole-benzamide hybrids that have been claimed in patents as S1P1 receptor agonists and kinase inhibitors, indicating its relevance for drug discovery programs targeting autoimmune, vascular, and oncology indications [2].

Workflow
Focused kinase and GPCR screening library design
Selection
1,2,4-oxadiazole core with 3,4-dimethoxybenzamide for hydrogen-bond interactions
Use Context
SAR exploration in autoimmune, vascular, and oncology research models

Why N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide Cannot Be Replaced by Generic Oxadiazole Analogs in Focused Library Design


In-class oxadiazole-benzamide compounds cannot be interchanged without compromising structure-activity relationship (SAR) integrity. The specific combination of a 3-cyclopropyl-1,2,4-oxadiazole linked via an ortho-methylene bridge to a phenyl ring carrying a 3,4-dimethoxybenzamide group results in a unique pharmacophoric geometry and electronic profile . The cyclopropyl group provides a distinct balance of steric bulk and metabolic stability compared to methyl, ethyl, or unsubstituted analogs, while the ortho-substitution pattern on the central phenyl ring constrains the conformational freedom of the benzamide moiety, directly influencing target binding . Replacing this compound with a regioisomeric 1,3,4-oxadiazole or altering the substitution pattern would yield a different hydrogen-bonding network and lipophilicity profile, fundamentally altering potency and selectivity [1].

!
Regioisomeric substitution (1,3,4- vs 1,2,4-oxadiazole) may alter hydrogen-bonding network and potency.
!
Cyclopropyl group provides unique steric/metabolic profile; replacement with methyl or ethyl may shift selectivity.
!
Ortho-substitution pattern constrains benzamide conformation; meta or para analogs may not reproduce SAR.

Head-to-Head Evidence Guide: Quantified Differentiation of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide (CAS 1797757-17-5)


Chemical Structure and Pharmacophore Differentiation Against 3-Cyano and 4-Trifluoromethyl Benzamide Analogs

The target compound is differentiated from closely related analogs by its specific substitution pattern. In comparison to 3-cyano-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide (CAS 1796969-76-0, an electron-withdrawing cyano substituent) and N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-(trifluoromethyl)benzamide (a strongly electron-withdrawing and lipophilic CF₃ group), the target compound features a 3,4-dimethoxy substitution that provides electron-donating character, increased hydrogen-bond acceptor capacity, and a distinct molecular topology [1]. The molecular formula of the target compound is C₂₀H₂₁N₃O₄ with a molecular weight of 379.416 g/mol, compared to C₂₀H₁₆N₄O₂ (344.37 g/mol) for the 3-cyano analog and C₂₁H₁₈F₃N₃O₂ (401.38 g/mol) for the 4-CF₃ analog .

Pharmacophore Differentiation
Reported
3,4-di-OCH₃: σ ≈ -0.27 (electron-donating), 2 H-bond acceptors; vs 3-CN (σ +0.56, 1 acceptor) and 4-CF₃ (σ +0.54, 0 additional acceptors)
Enables distinct H-bond network vs electron-withdrawing analogs
Structural comparison based on Hammett constants
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile vs. Dichloro and Trifluoromethyl Analogs

The target compound's 3,4-dimethoxy substitution confers a moderated lipophilicity profile compared to halogenated analogs. The estimated clogP of the target compound is approximately 3.2, whereas 2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide (CAS 1797602-33-5) is predicted to have a clogP >4.0 due to the two chlorine atoms, and N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide has a predicted clogP >3.8 [1]. The lower lipophilicity of the target compound is expected to result in improved aqueous solubility and reduced CYP450 promiscuity, consistent with established drug-likeness guidelines recommending clogP <5 [2].

Lipophilicity & Solubility
Class-level
Estimated clogP ~3.2; ΔclogP ≈ -0.8 vs dichloro analog (>4.0), -0.6 vs CF₃-nicotinamide (>3.8); predicted 5–10× solubility advantage
Moderated lipophilicity may support lead-like property optimization
Estimated by fragment-based methods
Drug-likeness ADME Optimization Lead Selection

Synthetic Tractability and Scaffold Versatility: Advantage of 1,2,4-Oxadiazole over 1,3,4-Oxadiazole Regioisomers for Parallel Library Synthesis

The 1,2,4-oxadiazole ring in the target compound is accessible via robust amidoxime-acid coupling and thermal cyclization chemistry that is highly amenable to parallel synthesis and solid-phase approaches, enabling rapid analog generation for SAR exploration [1]. In contrast, 1,3,4-oxadiazole regioisomers (e.g., N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-3,4-dimethoxybenzamide) typically require hydrazide intermediates and dehydrative cyclization conditions that are less compatible with diverse functional groups and automated workflows . The target compound's synthetic route has been validated in multi-step sequences with reported purities typically reaching 95% or higher, facilitating procurement of high-quality material for screening .

Synthetic Accessibility
Class-level
1,2,4-oxadiazole via amidoxime-acid coupling, compatible with solid-phase synthesis, >100 analogs per campaign; vs 1,3,4-oxadiazole limited functional group tolerance
Supports rapid SAR cycles and library synthesis
Methodology comparison from literature
Parallel Synthesis Medicinal Chemistry Scaffold Hopping

Kinase Selectivity Vector: 3,4-Dimethoxybenzamide as a Privileged Fragment for Type II and Type III Kinase Inhibitor Design

3,4-Dimethoxybenzamide is a recognized privileged fragment in kinase inhibitor design, appearing in multiple FDA-approved and clinical-stage compounds targeting kinases such as VEGFR, PDGFR, and c-Kit . The 3,4-dimethoxy substitution pattern enables bidentate hydrogen bonding with the hinge region of kinase ATP-binding pockets while providing van der Waals contacts with the hydrophobic back pocket, a feature not replicated by mono-methoxy, unsubstituted, or halogen-substituted benzamide analogs . The target compound integrates this fragment with a 1,2,4-oxadiazole spacer that can position the benzamide deep into the kinase active site, potentially accessing allosteric pockets adjacent to the ATP-binding site [1].

Kinase Hinge-Binding Motif
Class-level
3,4-dimethoxybenzamide: 2 methoxy H-bond acceptors, amide NH donor; enhanced hinge-binding affinity via +M effect (~0.3 pKa shift); present in approved kinase inhibitors
Privileged fragment for kinase inhibitor design
Fragment analysis from PDB co-crystal structures
Kinase Inhibition Allosteric Inhibitors Fragment-Based Drug Design

Optimal Application Scenarios for N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,4-dimethoxybenzamide (CAS 1797757-17-5) in Drug Discovery


Focused Kinase Inhibitor Library Design Targeting the Hinge Region

The target compound is ideally suited as a core scaffold for focused kinase inhibitor libraries targeting the ATP-binding site hinge region. Its 3,4-dimethoxybenzamide fragment provides a validated hinge-binding motif (as evidenced by its presence in known kinase inhibitors ), while the 1,2,4-oxadiazole spacer and cyclopropyl group offer vectors for optimizing selectivity toward specific kinases through additional interactions with the solvent-exposed region and hydrophobic back pocket. Procurement of this compound at 95%+ purity enables immediate deployment in biochemical kinase profiling panels without the need for repurification .

S1P1 Receptor Agonist Lead Optimization for Autoimmune Disease Indications

The oxadiazole-benzamide scaffold has been claimed in patents (US 9,187,437 B2) as a privileged chemotype for S1P1 receptor modulation [1]. The target compound's specific substitution pattern (cyclopropyl on the oxadiazole, 3,4-dimethoxy on the benzamide) provides a differentiated SAR starting point from the patent examples. Its moderated lipophilicity (clogP ~3.2) compared to halogenated analogs (clogP >4.0) is expected to result in a more favorable developability profile, making it suitable for lead optimization programs targeting multiple sclerosis, inflammatory bowel disease, and other autoimmune conditions [2].

Parallel SAR Exploration via Solid-Phase or Solution-Phase Library Synthesis

The 1,2,4-oxadiazole core of the target compound enables rapid analog generation through well-established amidoxime-acid coupling and thermal cyclization chemistry that is compatible with both solution-phase parallel synthesis and solid-phase approaches [3]. Research teams can use this compound as a synthetic starting point to generate focused libraries of 50-100 analogs in a single automated campaign, systematically varying the benzamide substitution while maintaining the core scaffold. This synthetic efficiency translates to lower per-compound costs and faster SAR turnaround times compared to 1,3,4-oxadiazole-based libraries .

Computational Docking and Pharmacophore Modeling as a Reference Ligand

The target compound's well-defined chemical structure, moderate molecular weight (379.416 g/mol), and balanced pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings, and a cyclopropyl hydrophobic group) make it an excellent reference ligand for computational docking studies and pharmacophore model generation . Its structural features align with the pharmacophore requirements for S1P1 agonists and kinase inhibitors, and it can serve as a query molecule for virtual screening campaigns to identify novel chemotypes acting on these target classes [1].

Application
Selection Property
Validation Focus
Kinase Hinge-Region Library Design
3,4-Dimethoxybenzamide hinge-binding motif
Kinase panel selectivity profiling
S1P1 Receptor Agonist Research
Oxadiazole-benzamide S1P1 pharmacophore
S1P1 receptor binding and functional assays in disease models
Parallel SAR Library Synthesis
1,2,4-Oxadiazole synthetic accessibility
Parallel synthesis purity and yield assessment
Computational Docking Reference
Balanced pharmacophoric features (HBD/HBA, aromatic, hydrophobic)
Docking score correlation with in vitro binding data
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